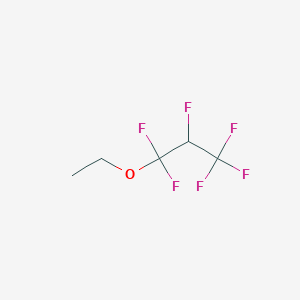

1,1,2,3,3,3-Hexafluoropropyl ethyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-1,1,2,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6O/c1-2-12-5(10,11)3(6)4(7,8)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMECHFLLAQSVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695972 | |

| Record name | Ethyl 2H-perfluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380-34-7 | |

| Record name | Ethyl 2H-perfluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,1,2,3,3,3-Hexafluoropropyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,2,3,3,3-Hexafluoropropyl Ethyl Ether: Properties, Applications, and Protocols

This guide provides a comprehensive technical overview of 1,1,2,3,3,3-hexafluoropropyl ethyl ether, a fluorinated ether with unique properties making it a valuable compound in advanced chemical applications. Designed for researchers, chemists, and professionals in drug development, this document delves into its core chemical properties, synthesis, analytical characterization, and safe handling, offering field-proven insights into its practical utility.

Core Chemical Identity and Structure

This compound, also known as 1-ethoxy-1,1,2,3,3,3-hexafluoropropane, is a fluorinated organic compound distinguished by a stable ether linkage and a heavily fluorinated propyl chain.[1] This structure imparts a unique combination of properties, including high thermal stability, low toxicity, and the ability to dissolve a wide range of organic compounds.[1][2]

Key Identifiers:

-

Chemical Name: this compound

-

Synonyms: 1-ethoxy-1,1,2,3,3,3-hexafluoropropane, Ethyl 1,1,2,3,3,3-Hexafluoropropyl Ether[3]

The presence of six fluorine atoms significantly influences the molecule's electron distribution, leading to high electronegativity and low surface tension, which are critical for its function as a specialty solvent.[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties make it a versatile solvent and intermediate, particularly as an alternative to traditional, more toxic, or less stable solvents in pharmaceutical and agrochemical industries.[2]

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [2][5] |

| Boiling Point | 65 °C | [2][4] |

| Density | 1.32 g/cm³ | [2][5] |

| Refractive Index (n20D) | 1.35 | [2][5] |

| Purity | ≥ 97-98% (by GC) | [2][3] |

| Solubility | Low solubility in water; soluble in organic solvents | [1] |

Synthesis and Manufacturing

The synthesis of fluorinated ethers like this compound typically involves the addition of an alcohol to a fluorinated olefin under basic conditions. The following protocol describes a representative method adapted from the synthesis of its methyl analog.[6] The choice of a suitable base and solvent system is critical to ensure high yield and selectivity by promoting the nucleophilic addition of the ethoxide to the electron-deficient double bond of hexafluoropropylene.

Representative Synthetic Protocol

Objective: To synthesize this compound via the addition of ethanol to hexafluoropropylene.

Materials:

-

Hexafluoropropylene (HFP)

-

Ethanol (anhydrous)

-

Sodium ethoxide (or a suitable non-nucleophilic base like DBU)

-

Aprotic polar solvent (e.g., N-Methyl-2-pyrrolidone, NMP)

-

Reaction vessel (pressure-rated stainless steel autoclave)

Methodology:

-

Reactor Preparation: A pressure-rated stainless steel reactor is rendered inert by purging with dry nitrogen.

-

Reagent Charging: Anhydrous ethanol and NMP are charged into the reactor. The base (e.g., sodium ethoxide) is then added carefully under the nitrogen atmosphere.

-

Pressurization and Reaction: The reactor is sealed and cooled. Hexafluoropropylene gas is then introduced into the reactor to a specified pressure.

-

Thermal Control: The reaction mixture is heated to a controlled temperature (e.g., 50-70°C) and stirred continuously. The progress of the reaction is monitored by observing the pressure drop as the gaseous HFP is consumed.

-

Work-up and Purification: Upon completion, the reactor is cooled, and excess HFP is safely vented. The crude reaction mixture is transferred and neutralized. The product is separated from the solvent, typically through fractional distillation, to yield the pure this compound.

Caption: Representative synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

Analytical characterization is essential for confirming the structure and purity of the final product. Based on the molecular structure, the following spectroscopic signatures are expected.

-

Infrared (IR) Spectroscopy: A prominent C-O stretching band is expected in the fingerprint region, typically between 1000-1300 cm⁻¹.[7] The spectrum would also show sp³ C-H stretching around 2900 cm⁻¹ and would be notable for the absence of O-H or C=O bands.[7]

-

¹H NMR Spectroscopy: The proton NMR spectrum would be relatively simple. Protons on the carbon adjacent to the ether oxygen are deshielded and would appear in the 3.4-4.5 ppm region.[7]

-

-O-CH₂-CH₃: A quartet around 3.5-4.0 ppm.

-

-O-CH₂-CH₃: A triplet around 1.2-1.5 ppm.

-

-CF(H)-: A complex multiplet further downfield due to coupling with adjacent fluorine atoms.

-

-

¹³C NMR Spectroscopy: Carbons bonded to the highly electronegative oxygen and fluorine atoms will be shifted downfield.

-

-O-CH₂-: Expected in the 50-80 ppm region.[7]

-

Fluorinated carbons (CF , CF₂ , CF₃ ) will show characteristic C-F coupling and appear in distinct regions of the spectrum.

-

-

¹⁹F NMR Spectroscopy: Fluorine NMR is a critical tool for confirming the fluoroalkyl chain structure, with distinct signals expected for the CF, CF₂, and CF₃ groups, each showing characteristic splitting patterns based on their coupling to each other and to the adjacent proton.

Applications in Research and Drug Development

The unique properties of this compound make it highly valuable in specialized applications, particularly where chemical stability and selective solvency are required.[2]

-

Specialty Solvent: Its ability to dissolve a wide range of organic compounds, combined with its low boiling point and high thermal stability, makes it an excellent solvent for organic synthesis and for extraction and purification processes.[1][2] In drug development, it can be used as a solvent for poorly soluble active pharmaceutical ingredients (APIs) during formulation studies or reaction chemistry.

-

Intermediate in Fluoro-Compound Synthesis: It serves as a building block for creating more complex fluorinated molecules.[2][8] The introduction of fluoroalkyl groups is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[9]

-

Electronics and Materials Science: Its high electronegativity and low surface tension are advantageous for cleaning and preparing semiconductor surfaces.[2]

Caption: Role of the ether in the drug development process.

Reactivity and Stability

This compound is characterized by high thermal and chemical stability, a direct result of the strong C-F bonds.[1]

-

Thermal Stability: It can withstand elevated temperatures without significant decomposition, which is beneficial for reactions requiring heat.

-

Chemical Stability: The ether linkage is the most likely site of chemical reaction, but it is sterically hindered and electronically deactivated by the adjacent hexafluoropropyl group. It is generally resistant to degradation by mild acids, bases, and oxidizing agents. However, it may react with very strong Lewis acids or under harsh conditions.

-

Incompatible Materials: Avoid strong oxidizing agents.[10]

Safety and Handling

Proper handling of this compound is crucial. It is classified as a flammable liquid and can cause irritation.[11][12]

GHS Hazard Classification:

| Hazard | Classification | GHS Code(s) |

|---|---|---|

| Flammability | Flammable Liquid, Category 3 | H226 |

| Skin | Skin Irritation, Category 2 | H315 |

| Eyes | Serious Eye Irritation, Category 2A | H319 |

| Inhalation | May cause respiratory irritation | H335 |

| Systemic | May cause drowsiness or dizziness | H336 |

(Source:[11])

Safe Handling Protocol

All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][12] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[10][12]

Caption: Basic workflow for the safe handling of the fluorinated ether.

First Aid Measures:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10][11]

-

Inhalation: Move person to fresh air.[10]

-

Ignition: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[11][12]

Conclusion

This compound is a specialty chemical whose unique combination of fluorination and an ether functional group provides a valuable set of properties. Its high stability, selective solvency, and utility as a synthetic intermediate position it as a significant tool for innovation in pharmaceuticals, agrochemicals, and materials science.[2] Understanding its chemical properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

-

Fisher Scientific. (n.d.). Ethyl 1,1,2,3,3,3-Hexafluoropropyl Ether 98.0+%, TCI America™. Retrieved from [Link]

-

Gelest. (2017). This compound, high purity Safety Data Sheet. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Ethyl 1, 1, 2, 3, 3, 3-Hexafluoropropyl Ether, min 97%, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2,3,3,3-Hexafluoropropyl methyl ether. National Center for Biotechnology Information. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Ethyl 1,1,2,3,3,3-Hexafluoropropyl Ether. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

Sources

- 1. CAS 380-34-7: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Ethyl 1,1,2,3,3,3-Hexafluoropropyl Ether 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. labproinc.com [labproinc.com]

- 6. 1,1,2,3,3,3-HEXAFLUOROPROPYL METHYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. calpaclab.com [calpaclab.com]

- 9. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 10. synquestlabs.com [synquestlabs.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physical Properties of 1,1,2,3,3,3-Hexafluoropropyl Ethyl Ether

Introduction: The Role of Fluorinated Ethers in Modern Science

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone of innovation. Fluorinated compounds exhibit unique physicochemical properties stemming from the high electronegativity and small size of the fluorine atom, leading to enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1] Among these, hydrofluoroethers (HFEs) have emerged as a class of compounds with significant potential, serving as advanced solvents, heat-transfer fluids, and key building blocks in organic synthesis.[2][3]

This guide provides a comprehensive technical overview of the core physical properties of a specific HFE, 1,1,2,3,3,3-Hexafluoropropyl ethyl ether (also known as 1-ethoxy-1,1,2,3,3,3-hexafluoropropane). With its unique hexafluorinated propyl group, this ether is of particular interest to researchers in drug discovery and materials science.[3] Understanding its fundamental physical characteristics is paramount for its effective application, from designing synthetic routes to formulating advanced materials. This document will detail these properties, outline the standard experimental methodologies for their determination, and discuss the underlying chemical principles that govern them, providing a crucial resource for scientists and drug development professionals.

Core Physicochemical Properties

The fundamental physical properties of this compound dictate its behavior in various applications. These constants are essential for reaction setup, process scale-up, and safety considerations.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₆F₆O | [3][4][5][6] |

| Molecular Weight | 196.09 g/mol | [3][4] |

| CAS Number | 380-34-7 | [4][5][6] |

| Appearance | Colorless Liquid | [3][4] |

| Boiling Point | 65 °C | [3] |

| Density / Specific Gravity | 1.32 g/mL (at 20°C) | [3][4] |

| Refractive Index (n₂₀D) | 1.35 | [3][4] |

| Purity (typical) | ≥ 97-98% (by GC) | [6] |

| Solubility | Low solubility in water; Soluble in organic solvents. | [2] |

Structural and Spectroscopic Characterization

The identity and purity of this compound are unequivocally confirmed through spectroscopic methods. While experimental spectra for this specific compound are not widely published, we can predict the key characteristic signals based on its structure and established principles of NMR and IR spectroscopy for fluorinated ethers.[7]

Infrared (IR) Spectroscopy

The IR spectrum is primarily used to identify functional groups. For this ether, the most prominent feature would be the C-O-C stretching vibration.

-

Expected Absorption: A strong, characteristic C-O stretching band is expected in the fingerprint region, typically between 1050 and 1150 cm⁻¹.[7] The presence of multiple C-F bonds will also result in strong absorptions in the 1100-1300 cm⁻¹ region, which may overlap with the ether stretch. The absence of a broad O-H stretch (around 3300 cm⁻¹) or a C=O stretch (around 1715 cm⁻¹) would confirm the absence of alcohol or carbonyl impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the ethyl group and the single proton on the fluorinated propyl chain.

-

Ethoxy Group (-OCH₂CH₃):

-

A quartet corresponding to the methylene protons (-O-CH₂ -) is predicted to be significantly downfield, in the range of 3.5-4.5 ppm, due to the deshielding effect of the adjacent oxygen atom.[7]

-

A triplet corresponding to the methyl protons (-CH₃) would appear further upfield.

-

-

Hexafluoropropyl Group (-CHF-CF(CF₃)-):

-

The single proton on the carbon adjacent to the ether oxygen (-O-CH(F)-) is expected to be a complex multiplet due to coupling with the adjacent fluorine atoms. Its chemical shift would be significantly downfield.

-

¹³C NMR Spectroscopy

The carbon NMR would provide insight into the carbon environment.

-

Ethoxy Group: The carbon atoms of the ethyl group attached to the oxygen (-C H₂-C H₃) are expected to resonate in the 50-80 δ range.[7]

-

Hexafluoropropyl Group: The carbon atoms bonded to fluorine will exhibit characteristic splitting (C-F coupling) and will be shifted downfield.

The logical relationship for spectroscopic analysis is outlined below.

Caption: Workflow for Spectroscopic Characterization.

Key Physical Properties and Their Determination

Accurate and reproducible measurement of physical properties is critical. The following sections detail key properties and the standardized methodologies for their experimental determination.

Boiling Point

The boiling point of 65 °C indicates that this ether is a volatile liquid under standard conditions.[3] This property is crucial for purification by distillation and for understanding its vapor pressure.

Experimental Protocol: Determination of Distillation Range (ASTM D1078) [8] This method determines the boiling range for volatile organic liquids.

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a condenser, a distillation thermometer, and a graduated receiving cylinder, as specified by ASTM E133.

-

Sample Preparation: Place a measured volume (e.g., 100 mL) of the sample into the distillation flask along with a few boiling stones.

-

Distillation: Heat the flask at a controlled rate. The initial boiling point is recorded as the temperature when the first drop of condensate falls from the condenser tip.

-

Data Recording: Record the temperature throughout the distillation process as the volume of distillate increases. The boiling point is typically reported at the 50% distilled mark for a pure compound.

-

Barometric Correction: Correct the observed boiling point to standard atmospheric pressure (760 mmHg).

Density

The density of 1.32 g/mL demonstrates that it is significantly denser than water.[3][4] This is a common characteristic of fluorinated organic compounds due to the high atomic mass of fluorine.

Experimental Protocol: Density by Digital Density Meter (ASTM D4052) [1][3][9] This method is highly accurate for pure liquid chemicals.

-

Apparatus: A digital density meter equipped with an oscillating U-tube and a temperature-controlled cell.

-

Calibration: Calibrate the instrument daily with two reference standards, typically dry air and high-purity water, at the test temperature (20°C).

-

Sample Injection: Introduce a small volume of the sample into the U-tube, ensuring no air bubbles are present. The instrument may have automatic bubble detection.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the sample's density.

-

Data Output: The instrument software calculates and displays the density, typically in g/mL or kg/m ³.

Caption: Digital Density Measurement Workflow.

Refractive Index

The refractive index of 1.35 is a unique physical constant useful for rapid identification and purity assessment.[3][4]

Experimental Protocol: Refractive Index of Hydrocarbon Liquids (ASTM D1218) [5][10] This standard test method uses a refractometer for accurate measurements.

-

Apparatus: A calibrated Abbe-type or digital refractometer with a circulating fluid bath for temperature control (set to 20°C).

-

Calibration: Verify the instrument's calibration using a certified liquid standard of known refractive index.

-

Sample Application: Apply a few drops of the sample to the prism of the refractometer.

-

Measurement: Close the prisms and allow the sample to reach thermal equilibrium. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Reading: Read the refractive index from the instrument's scale or digital display.

Viscosity and Vapor Pressure

Safety, Handling, and Storage

As a flammable, volatile organic compound, proper safety protocols are mandatory when handling this compound.

-

Hazards: It is classified as a flammable liquid. It may cause skin, eye, and respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound presents a profile of a dense, volatile, and low-viscosity fluid, characteristic of the hydrofluoroether class. Its unique combination of an ethyl ether functionality with a heavily fluorinated alkyl chain makes it a compound of significant interest. The data and standardized protocols presented in this guide provide a foundational framework for its safe handling, characterization, and application in research and development. For professionals in drug discovery, the hexafluorinated moiety is a key structural alert for designing molecules with enhanced metabolic stability and tailored physicochemical properties. As the demand for advanced fluorinated intermediates grows, a thorough understanding of the physical properties of molecules like this ether will be indispensable for unlocking their full potential in creating next-generation pharmaceuticals and materials.

References

- Ethyl 1,1,2,3,3,3-Hexafluoropropyl Ether, 5G - E1020-5G - Lab Pro Inc. Lab Pro Inc. [URL: https://labproinc.com/products/ethyl-1-1-2-3-3-3-hexafluoropropyl-ether-5g]

- ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Anton Paar Wiki. [URL: https://wiki.anton-paar.com/en/astm-d4052/]

- Density, Surface Tension, and Kinematic Viscosity of Hydrofluoroethers HFE-7000, HFE-7100, HFE-7200, HFE-7300, and HFE-7500. Scilit. [URL: https://scilit.net/article/10.1021/acs.jced.5b00691]

- Hydrofluoroether - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Hydrofluoroether]

- D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids - ASTM. ASTM International. [URL: https://www.astm.org/d1218-21.html]

- ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs. Savant Labs. [URL: https://www.savantlab.com/astm-d4052-density-relative-density-api-gravity-of-liquids-by-digital-density-meter/]

- Ethyl 1,1,2,3,3,3-hexafluoropropyl ether - Chem-Impex. Chem-Impex. [URL: https://www.chemimpex.com/products/007a6]

- Vapor pressures of the fluorinated telomer alcohols--limitations of estimation methods. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15537155/]

- Ethyl 1,1,2,3,3,3-hexafluoropropyl ether - Chem-Impex. Chem-Impex International. [URL: https://www.chemimpex.com/product/Ethyl-1-1-2-3-3-3-hexafluoropropyl-ether-007A6]

- 1-Ethoxy-1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propane - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/118797041]

- Propane, 1-ethoxy-1,1,2,3,3,3-hexafluoro- - Substance Details - SRS - EPA. U.S. Environmental Protection Agency. [URL: https://sor.epa.gov/sor_internet/registry/substancedetail/1825883]

- Measurement of critical properties of fluorinated ethers and amines | Semantic Scholar. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Measurement-of-critical-properties-of-fluorinated-Higashi-Uematsu/276495536e651e4431d16174a7e2894178a94689]

- HFE-356mec3 - Fluoryx Labs. Fluoryx Labs. [URL: https://fluoryx.com/shop/hfe-356mec3-cas-382-34-3/]

- Standard Test Method for Distillation Range of Volatile Organic Liquids. ASTM International. [URL: https://www.astm.org/d1078-22.html]

- 1,1,2,3,3,3-Hexafluoropropyl methyl ether | C4H4F6O | CID 2778364 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2778364]

- This compound | CymitQuimica. CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/125309/DA00C7A6]

- 1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21902257]

- 690-39-1, 1,1,1,3,3,3-Hexafluoropropane Formula - Echemi. Echemi. [URL: https://www.echemi.com/products/pid20894-1-1-1-3-3-3-hexafluoropropane.html]

- Density, Surface Tension, and Kinematic Viscosity of Hydrofluoroethers HFE-7000, HFE-7100, HFE-7200, HFE-7300, and HFE-7500. Journal of Chemical & Engineering Data. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.5b00691]

- Ethyl 1,1,2,3,3,3-Hexafluoropropyl Ether - TCI Chemicals. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/US/en/p/E1020]

- Hexafluoroisopropyl Methyl Ether - CHENGDU FLUORINCHEM NEW MATERIAL CO., LTD. Chengdu Fluorinchem New Material Co., Ltd. [URL: https://www.fluorinechem.com/products/hexafluoroisopropyl-methyl-ether.html]

- Prediction Models of Saturated Vapor Pressure, Saturated Density, Surface Tension, Viscosity and Thermal Conductivity of Electronic Fluoride Liquids in Two-Phase Liquid Immersion Cooling Systems: A Comprehensive Review. MDPI. [URL: https://www.mdpi.com/1996-1073/15/22/8739]

- Predicting Vapour Pressures of Organic Compounds from Their Chemical Structure for Classification According to the VOCDirective and Risk Assessment in General. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3905338/]

- Chemical Properties of 1,1,1,2,3,3-Hexafluoropropane (CAS 431-63-0) - Cheméo. Cheméo. [URL: https://www.chemeo.com/cid/42-023-7/1-1-1-2-3-3-Hexafluoropropane.html]

- Ethyl ether - NIST WebBook. National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C60297&Type=IR-SPEC&Index=1]

- 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0062103). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/1310]

- 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Pressbooks. [URL: https://pressbooks.oer.hawaii.edu/atransparentintroductiontoorganicchemistry/chapter/18-8-spectroscopy-of-ethers/]

- Ethyl 1,1,2,3,3,3-Hexafluoropropyl Ether 98.0+%, TCI America™ | Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.ca/shop/products/ethyl-1-1-2-3-3-3-hexafluoropropyl-ether-98-0-tci-america-3/E10205G]

- 1,1,1,3,3,3-Hexafluoro-2-propanol - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [URL: https://spectrabase.com/spectrum/5xPzQxXgGgL]

Sources

- 1. Density, Surface Tension, and Kinematic Viscosity of Hydrofluoroethers HFE-7000, HFE-7100, HFE-7200, HFE-7300, and HFE-7500 | Semantic Scholar [semanticscholar.org]

- 2. Hydrofluoroether - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. labproinc.com [labproinc.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Density, Surface Tension, and Kinematic Viscosity of Hydrofluoroethers HFE-7000, HFE-7100, HFE-7200, HFE-7300, and HFE-7500 - FAU CRIS [cris.fau.de]

- 11. scilit.com [scilit.com]

An In-depth Technical Guide to the Molecular Structure of 1,1,2,3,3,3-Hexafluoropropyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1,1,2,3,3,3-Hexafluoropropyl ethyl ether (HFE-356mecf). As a specialty fluorinated solvent with applications in organic synthesis and the development of fluorinated compounds, a thorough understanding of its structural characteristics is paramount for its effective and safe utilization.[1][2] This document delves into the compound's physicochemical properties, spectroscopic signature, and proposed synthesis, offering insights into its reactivity and handling. The guide is intended to serve as a critical resource for researchers leveraging this ether in their scientific endeavors.

Introduction

This compound, also known by its synonym 1-ethoxy-1,1,2,3,3,3-hexafluoropropane, is a fluorinated ether recognized for its unique combination of properties.[2][3] Its stable structure, high electronegativity, and low surface tension make it a valuable solvent in various chemical processes.[2] These characteristics, coupled with its low toxicity profile and high thermal stability, position it as a promising alternative to conventional solvents in the pharmaceutical and agrochemical industries.[2] This guide will provide an in-depth exploration of its molecular structure, which is fundamental to understanding its physical and chemical behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its practical application in a laboratory or industrial setting.

| Property | Value | Source |

| Molecular Formula | C₅H₆F₆O | [3][4] |

| Molecular Weight | 196.09 g/mol | [3] |

| CAS Number | 380-34-7 | [3] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 65 °C | [1][2] |

| Density | 1.32 g/mL | [1] |

| Refractive Index (n20D) | 1.35 | [1] |

| Purity | ≥ 97% | [3] |

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound is characterized by an ethyl group linked via an ether oxygen to a hexafluorinated propyl chain. The presence of six fluorine atoms significantly influences the molecule's electronic properties and conformation.

Predicted Spectroscopic Data

3.1.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the ethyl group. The methylene protons (-OCH₂-) adjacent to the electron-withdrawing ether oxygen and the fluorinated propyl group will be deshielded, likely appearing as a quartet in the range of 3.8-4.2 ppm. The terminal methyl protons (-CH₃) will appear as a triplet further upfield, around 1.3-1.5 ppm.

3.1.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different chemical environments of the carbon atoms. The carbon atoms of the ethyl group are expected at approximately 65-70 ppm (-OCH₂-) and 14-16 ppm (-CH₃). The carbons in the hexafluoropropyl chain will exhibit complex splitting patterns due to C-F coupling and will be shifted significantly downfield.

3.1.3. 19F NMR Spectroscopy (Predicted)

The fluorine NMR spectrum is a critical tool for characterizing fluorinated compounds. For this compound, distinct signals are expected for the -CF₃, -CF₂-, and -CHF- groups, with characteristic chemical shifts and coupling constants that can elucidate the precise fluorine environments.

3.1.4. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to show strong C-F stretching vibrations in the region of 1100-1350 cm⁻¹. The C-O-C ether stretch will likely appear around 1050-1150 cm⁻¹. The C-H stretching and bending vibrations of the ethyl group will be observed in their typical regions (2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively).

3.1.5. Mass Spectrometry (Predicted)

Electron ionization mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z 196. Fragmentation patterns will likely involve cleavage of the C-O and C-C bonds, leading to characteristic fragments corresponding to the ethyl and hexafluoropropyl moieties.

Synthesis and Reactivity

Proposed Synthesis

A common method for the synthesis of fluoroalkyl ethers is the reaction of a fluorinated olefin with an alcohol in the presence of a base.[5] A plausible synthetic route for this compound involves the nucleophilic addition of ethanol to hexafluoropropylene. This reaction is typically catalyzed by a base, such as potassium hydroxide or an amine.

A detailed, step-by-step methodology for a similar synthesis of the corresponding methyl ether has been reported and can be adapted for the ethyl ether.[6]

Experimental Protocol: Proposed Synthesis of this compound

-

Reaction Setup: A stirred-tank reactor equipped with a gas inlet, temperature control, and a condenser is charged with anhydrous ethanol and a catalytic amount of a suitable base (e.g., sodium ethoxide).

-

Reagent Addition: Hexafluoropropylene gas is bubbled through the ethanol solution at a controlled rate. The reaction is typically exothermic and may require cooling to maintain the desired temperature (e.g., 50°C).

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of hexafluoropropylene and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized, and the crude product is isolated. Purification can be achieved by fractional distillation to yield the pure this compound.

Reactivity

The reactivity of this compound is largely dictated by the presence of the electron-withdrawing hexafluoropropyl group. This group enhances the stability of the ether linkage, making it relatively inert to many chemical reagents.[2]

However, like other ethers, it can undergo cleavage under harsh acidic conditions.[7][8][9] The reaction with strong acids like HBr or HI would likely proceed via protonation of the ether oxygen followed by nucleophilic attack of the halide on the ethyl group, yielding ethanol and 1,1,2,3,3,3-hexafluoropropyl halide. The high stability of the fluorinated moiety makes the C-O bond on that side less susceptible to cleavage.

The presence of a hydrogen atom on the second carbon of the propyl chain offers a potential site for radical abstraction, although the surrounding fluorine atoms provide significant steric hindrance and electronic deactivation.

Safety and Handling

This compound is a flammable liquid and vapor.[10] It can cause skin and serious eye irritation, and may cause respiratory irritation, drowsiness, or dizziness.[10]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[10]

-

Use only in a well-ventilated area.[10]

-

Wear protective gloves, eye protection, and face protection.[10]

-

Avoid breathing fumes, mist, spray, or vapors.[10]

-

Store in a well-ventilated place and keep the container tightly closed.[10]

In case of skin contact, wash with plenty of soap and water. If on skin or hair, take off immediately all contaminated clothing and rinse skin with water.[10]

Applications in Research and Development

The unique properties of this compound make it a valuable tool for researchers in several fields:

-

Specialty Solvent: Its ability to dissolve a wide range of organic compounds, coupled with its low reactivity, makes it an excellent solvent for organic reactions where protic or more reactive solvents are unsuitable.[1][2]

-

Fluorinated Compound Synthesis: It serves as a building block in the synthesis of more complex fluorinated molecules, which are of significant interest in the pharmaceutical and agrochemical industries due to their enhanced metabolic stability and biological activity.[1][2]

-

Drug Development: In drug development, fluorinated ethers can be incorporated into lead compounds to modulate their physicochemical properties, such as lipophilicity and metabolic stability, thereby improving their pharmacokinetic profiles.

Conclusion

This compound is a specialty chemical with a unique molecular structure that imparts desirable properties for various scientific applications. This guide has provided a comprehensive overview of its physicochemical characteristics, a predictive analysis of its spectroscopic signature, a proposed synthetic route, and essential safety information. A deeper understanding of its molecular structure and reactivity will undoubtedly facilitate its broader application and the development of novel fluorinated materials.

Visualizations

Caption: Molecular Structure of this compound.

Caption: Proposed workflow for the synthesis of the target ether.

References

-

Furin, G. G. (2008). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Russian Journal of Organic Chemistry, 44(3), 309–346. [Link]

-

PubChem. (n.d.). NMRShiftDB. National Center for Biotechnology Information. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

-

CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

-

ResearchGate. (2018). Fluoroalkyl allyl ethers: Useful building blocks for the synthesis of environmentally safer fluorinated multiblock molecules. Retrieved from [Link]

-

NMR Wiki. (2010). Databases. Retrieved from [Link]

-

MDPI. (2020). An NMR Database for Organic and Organometallic Compounds. Retrieved from [Link]

-

MDPI. (2019). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2,3,3,3-Hexafluoropropyl methyl ether. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

-

Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

-

Fundamentals of Organic Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. NMR Database for Faster Structural Data | CAS [cas.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. sibran.ru [sibran.ru]

- 6. 1,1,2,3,3,3-HEXAFLUOROPROPYL METHYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. synquestlabs.com [synquestlabs.com]

Navigating the Synthesis Landscape: A Technical Safety Guide to 1,1,2,3,3,3-Hexafluoropropyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of chemical synthesis and drug development, a thorough understanding of the reagents in your arsenal is paramount. This guide provides an in-depth technical overview of the safe handling, storage, and emergency procedures for 1,1,2,3,3,3-Hexafluoropropyl ethyl ether (CAS No: 380-34-7). Moving beyond a standard safety data sheet (SDS), this document delves into the causality behind safety protocols, ensuring a culture of informed and proactive safety in the laboratory.

Compound Identification and Physicochemical Properties

This compound is a fluorinated ether recognized for its utility as a solvent and reagent in various chemical syntheses.[1] Its unique properties, such as high electronegativity and low surface tension, make it a valuable tool, particularly in the electronics sector for cleaning semiconductor surfaces.[1] However, the very properties that make it useful also necessitate stringent safety measures.

A clear understanding of its physical and chemical properties is the foundation of its safe use.

| Property | Value | Source |

| Molecular Formula | C5H6F6O | [1][2] |

| Molecular Weight | 196.09 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 65 °C | [1][3] |

| Specific Gravity | 1.32 | [2] |

| Refractive Index | 1.35 | [1][2] |

| Purity | Typically ≥ 97-98% (GC) | [1][2][4][5] |

GHS Classification and Hazard Analysis

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for understanding the hazards associated with chemical substances. This compound is classified with several key hazards that dictate its handling procedures.[6]

GHS Hazard Classifications:

-

Specific target organ toxicity – Single exposure: Category 3 (May cause respiratory irritation and drowsiness or dizziness)[6][8]

Hazard Statements (H-Statements):

-

H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[6][7] The low boiling point of 65°C indicates that this substance will readily form a flammable vapor at ambient temperatures.

-

H335: May cause respiratory irritation.[6]

-

H336: May cause drowsiness or dizziness.[6]

The flammability of this ether is a primary concern. Its vapor can travel a considerable distance to an ignition source and flash back.[9] Furthermore, heating may cause expansion or decomposition, leading to the violent rupture of containers.[9]

Engineering Controls and Personal Protective Equipment (PPE): A Proactive Approach

Given the identified hazards, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Engineering Controls: The First Line of Defense

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10] This is critical to prevent the accumulation of flammable vapors and to minimize inhalation exposure.

-

Ignition Source Control: Strict avoidance of all potential ignition sources is mandatory. This includes open flames, sparks, hot surfaces, and static discharge.[9][11] All electrical equipment used in the vicinity must be explosion-proof.[6][11]

-

Grounding and Bonding: Due to the risk of static electricity buildup during transfer, which can ignite the flammable vapors, it is imperative to ground and bond all containers and receiving equipment.[9][11] Use of non-sparking tools is also a critical precaution.[9][11]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are designed to contain the hazard at its source, appropriate PPE is crucial for personal protection.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[12]

-

Skin Protection: Wear chemically resistant gloves. The specific glove material should be selected based on breakthrough time and permeation rate for this specific ether. Always consult the glove manufacturer's compatibility charts. Protective clothing, such as a lab coat, is also required.[6][9]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[12]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is non-negotiable to prevent accidents and ensure the integrity of the compound.

Handling

-

Avoid all personal contact, including inhalation of vapors.[9]

-

When handling, do not eat, drink, or smoke.[9]

-

Containers, even those that have been emptied, may contain explosive vapors. Do not cut, drill, grind, or weld on or near containers.[9]

-

Use only non-sparking tools.[9]

-

Take precautionary measures against static discharge.[6]

Storage

-

Keep containers tightly closed to prevent the escape of flammable vapors.[6][10]

-

Store away from heat, sparks, open flames, and other ignition sources.[6][11]

-

It is advisable to test for peroxide formation periodically, especially before distillation, as ethers can form explosive peroxides upon exposure to air and light.[13]

Emergency Procedures: A Step-by-Step Response Plan

In the event of an emergency, a clear and practiced response plan is critical to mitigating harm.

Spills and Leaks

-

Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[9]

-

Ventilate the Area: Ensure adequate ventilation to disperse flammable vapors.

-

Contain the Spill: For minor spills, contain and absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like sawdust.

-

Collect and Dispose: Collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[9]

-

Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.[9]

First Aid Measures

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8][10]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water.[6][8] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[8][10] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8] Never give anything by mouth to an unconscious person.[10]

The following workflow diagram illustrates the key steps in responding to an emergency involving this compound.

Caption: Emergency response workflow for spills and personnel exposure.

Disposal Considerations

All waste materials, including contaminated absorbent materials and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[9][11] Do not allow the chemical to enter drains or waterways.[10]

Conclusion: A Commitment to Safety

This compound is a valuable compound in the modern laboratory. However, its utility is intrinsically linked to a comprehensive understanding and rigorous application of safety protocols. By moving beyond mere compliance and embracing a culture of informed safety, researchers can mitigate risks and ensure a safe and productive research environment. This guide serves as a foundational resource to empower scientists to handle this reagent with the expertise and caution it demands.

References

- This compound, high purity Safety Data Sheet. (2017).

- This compound Safety Data Sheet. (2023). Apollo Scientific.

- Ethyl 1,1,2,3,3,3-Hexafluoropropyl Ether, 5G - E1020-5G. Lab Pro Inc.

- 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether - Safety Data Sheet 2107333. Synquest Labs.

- This compound | 380-34-7. ChemicalBook.

- Ethyl 1,1,2,3,3,3-hexafluoropropyl ether. Chem-Impex.

- This compound. CymitQuimica.

- 1,1,2,3,3,3-HEXAFLUOROPROPYL DIFLUOROMETHYL ETHER - Safety Data Sheet. ChemicalBook.

- Ethyl 1,1,2,3,3,3-Hexafluoropropyl Ether.

- 1,1,2,3,3,3-Hexafluoropropyl methyl ether SDS, 382-34-3 Safety Data Sheets. ECHEMI.

- Ethyl 1,1,2,3,3,3-Hexafluoropropyl Ether 98.0+%, TCI America™. Fisher Scientific.

- 1,1,2,3,3,3-Hexafluoropropyl methyl ether Safety Data Sheet. Synquest Labs.

- SAFETY DATA SHEET. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET. (2009). Fisher Scientific.

- Ethyl 1, 1, 2, 3, 3, 3-Hexafluoropropyl Ether, min 97%, 1 gram. CP Lab Safety.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. This compound | 380-34-7 [amp.chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,1,2,3,3,3-Hexafluoropropyl Ethyl Ether: Physicochemical Properties and Their Implications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Ethers

Fluorinated ethers represent a unique class of organofluorine compounds, distinguished by the presence of fluorine atoms bonded to the carbon framework of an ether molecule (C-O-C).[1] This structural feature imparts a range of desirable physicochemical properties, including high thermal stability, chemical resistance, and oxidative durability, stemming from the high electronegativity of fluorine and the strength of the carbon-fluorine bond.[1] These characteristics make fluorinated ethers invaluable in a multitude of applications, from their use as specialty solvents in chemical synthesis to their role in the formulation of pharmaceuticals and agrochemicals.[2] The strategic incorporation of fluorine can enhance the efficacy and stability of active molecules.[2][3] This guide focuses on a specific member of this class, 1,1,2,3,3,3-Hexafluoropropyl ethyl ether, providing a detailed examination of its boiling point and density, and the scientific implications of these properties for laboratory and industrial applications.

Core Physicochemical Properties of this compound

This compound, also known by its synonym 1-ethoxy-1,1,2,3,3,3-hexafluoropropane, is a colorless liquid at room temperature.[2][4] Its molecular structure and key identifiers are summarized in the table below.

| Property | Value |

| CAS Number | 380-34-7 |

| Molecular Formula | C₅H₆F₆O |

| Molecular Weight | 196.09 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

A summary of key identifiers for this compound.

Boiling Point: A Measure of Volatility

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For this compound, the boiling point is consistently reported as:

This relatively low boiling point indicates that the compound is quite volatile. The volatility of fluorinated ethers is influenced by factors such as molecular weight, chain length, and the degree of fluorination.[1] The presence of fluorine atoms tends to decrease polarizability and intermolecular interactions, leading to enhanced volatility compared to their non-fluorinated hydrocarbon ether counterparts of similar molecular weight.[1] For comparison, the non-fluorinated analogue, diethyl ether (C₄H₁₀O), has a boiling point of 34.6 °C. While this compound has a higher molecular weight, its boiling point is not excessively high, making it suitable for applications requiring easy removal by evaporation.

Density: A Reflection of Molecular Packing

Density is a fundamental physical property that reflects the mass of a substance per unit volume. The density of this compound is reported as:

This value is significantly higher than that of water and many common organic solvents. For instance, the density of diethyl ether is approximately 0.713 g/mL.[8] The high density of this compound is a direct consequence of the high atomic mass of fluorine (approximately 19 g/mol ) compared to hydrogen (approximately 1 g/mol ). The replacement of hydrogen atoms with fluorine atoms in the propyl chain results in a substantial increase in the overall molecular mass without a proportional increase in molecular volume, leading to a denser substance.

Experimental Determination of Physicochemical Properties: A Conceptual Workflow

The determination of boiling point and density are fundamental procedures in the characterization of a chemical compound. The following diagram illustrates a generalized workflow for these experimental determinations.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. CAS 380-34-7: this compound [cymitquimica.com]

- 5. Ethyl 1,1,2,3,3,3-Hexafluoropropyl Ether 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. labsolu.ca [labsolu.ca]

- 7. labproinc.com [labproinc.com]

- 8. Ethyl Ether Solvent Properties [macro.lsu.edu]

solubility of 1,1,2,3,3,3-Hexafluoropropyl ethyl ether

An In-Depth Technical Guide to the Solubility of 1,1,2,3,3,3-Hexafluoropropyl ethyl ether

Executive Summary

This compound (HFE-356) is a partially fluorinated ether recognized for its unique physicochemical properties, including low toxicity, high thermal stability, and a distinct solvency profile.[1] These characteristics make it a valuable compound in diverse fields such as electronics manufacturing, pharmaceutical and agrochemical synthesis, and advanced materials science.[1][2] A thorough understanding of its solubility is critical for optimizing its application, from designing reaction media to formulating advanced coatings and electrolytes. This guide provides a comprehensive overview of the theoretical and practical aspects of HFE-356 solubility, synthesizes available data, and presents a validated experimental protocol for its precise determination.

Introduction to this compound

This compound, also known as 1-ethoxy-1,1,2,3,3,3-hexafluoropropane, is an organofluorine compound belonging to the hydrofluoroether (HFE) class.[2][3] HFEs are noted for their favorable environmental profile, possessing low global warming and ozone depletion potentials compared to earlier generations of fluorinated compounds.[4] The molecular structure of HFE-356, featuring a short ethyl chain and a heavily fluorinated propyl group, imparts a unique combination of properties that dictate its behavior in solution.

1.1 Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility characteristics.

| Property | Value | Reference(s) |

| CAS Number | 380-34-7 | [1][2][5] |

| Molecular Formula | C₅H₆F₆O | [1][2][5] |

| Molecular Weight | 196.09 g/mol | [1][5][6] |

| Appearance | Colorless, clear liquid | [1][5] |

| Density | 1.32 g/mL | [1][5] |

| Boiling Point | 65 °C | [1] |

| Refractive Index (n20D) | 1.35 | [1][5] |

| Purity (Typical) | ≥ 97-98% (GC) | [1][3][5][6][7] |

Theoretical Framework of Solubility

The solubility of a substance is governed by intermolecular forces, polarity, and molecular structure, often summarized by the principle "like dissolves like". In the case of fluorinated ethers like HFE-356, the presence of highly electronegative fluorine atoms profoundly influences these factors.

2.1 The Role of Fluorination

The six fluorine atoms on the propyl moiety create a strong inductive effect, withdrawing electron density from the carbon backbone and the ether oxygen. This has several consequences:

-

Reduced Polarity and Basicity: The electron-withdrawing effect diminishes the ability of the ether oxygen to act as a hydrogen bond acceptor. This significantly reduces its affinity for protic solvents like water.[8]

-

Weak Intermolecular Forces: Fluorinated segments of a molecule exhibit weak van der Waals forces and decreased polarizability. This leads to low surface tension and reduced viscosity, which are characteristic of many fluorinated compounds.[4]

-

Biphasic Character: HFE-356 is a partially fluorinated ether, meaning it has both a fluorinated (fluorous) segment and a non-fluorinated hydrocarbon (ethyl) segment. This structure allows it to effectively balance fluorophilicity and polarity, enhancing its compatibility and solubility with a range of non-polar and polar aprotic organic systems.[4]

This molecular architecture explains the observation that HFE-356 has low solubility in water while being readily soluble in many organic solvents.[2]

Solubility Profile of HFE-356

While precise, temperature-dependent quantitative solubility data for HFE-356 across a wide range of solvents is not extensively published, a qualitative and semi-quantitative profile can be established from material safety data sheets, supplier information, and the behavior of analogous hydrofluoroethers.

3.1 Aqueous Solubility

This compound exhibits low solubility in water.[2] This is a direct result of the dominant hydrophobic and lipophobic character imparted by the hexafluoropropyl group and the reduced hydrogen bonding capability of the ether oxygen, as explained in the theoretical framework.

3.2 Solubility in Organic Solvents

HFE-356 is generally characterized as being soluble in organic solvents .[2] Its biphasic nature allows for miscibility with a variety of common laboratory and industrial solvents. A qualitative summary is provided in Table 2.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The ethyl group provides compatibility with the alkyl portion of alcohols. |

| Ketones | Acetone, 2-Butanone | Miscible | Compatible with polar aprotic solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | "Like dissolves like" principle applies due to the ether functional group. |

| Esters | Ethyl acetate | Miscible | Good compatibility with moderately polar solvents. |

| Alkanes | Hexane, Heptane | Soluble / Miscible | The fluorinated moiety provides compatibility with non-polar solvents. |

| Aromatics | Toluene, Xylene | Soluble / Miscible | Generally soluble in non-polar aromatic hydrocarbons. |

| Chlorinated | Dichloromethane, Chloroform | Soluble / Miscible | Compatible with non-protic chlorinated solvents. |

Experimental Determination of Solubility

For researchers requiring precise quantitative solubility data, the Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility.[9][10] It is a robust and reliable technique when performed with careful control of experimental parameters.[11]

4.1 Workflow for Solubility Determination

The logical flow for determining the solubility of HFE-356 in a given solvent involves achieving equilibrium, separating the saturated solution from the excess solute, and quantifying the solute concentration.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

4.2 Detailed Step-by-Step Protocol

This protocol describes the determination of HFE-356 solubility in an organic solvent (e.g., hexane) at 25°C.

Materials:

-

This compound (≥98% purity)

-

Solvent of interest (e.g., HPLC-grade hexane)

-

20 mL glass vials with PTFE-lined screw caps

-

Thermostatic orbital shaker or water bath

-

Gas-tight syringes

-

0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

-

Preparation of Standards: Prepare a series of calibration standards by accurately weighing HFE-356 and dissolving it in the solvent to create solutions of known concentrations (e.g., 1, 5, 10, 20, 50 mg/mL). Analyze these standards by GC-FID to generate a calibration curve.

-

Sample Preparation: Add approximately 10 mL of the solvent to a 20 mL glass vial. Add an excess of HFE-356 (e.g., 2-3 mL) to the vial. The presence of a distinct, undissolved phase of HFE-356 is essential to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 ± 0.5 °C). Agitate the mixture for a sufficient period to reach equilibrium. A duration of 48 to 72 hours is typically recommended to ensure thermodynamic equilibrium is achieved.[11]

-

Phase Separation: After equilibration, remove the vial from the shaker and allow it to stand undisturbed in the constant temperature bath for at least 4 hours to allow the undissolved HFE-356 to settle completely.

-

Sampling: Carefully withdraw an aliquot (e.g., 1 mL) of the clear supernatant (the solvent saturated with HFE-356) using a gas-tight syringe. Immediately pass the aliquot through a 0.22 µm PTFE syringe filter into a clean, sealed vial. This step is critical to remove any undissolved micro-droplets.

-

Dilution and Analysis: Accurately dilute the filtered sample with the solvent to bring its concentration within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the GC-FID. Use the peak area from the chromatogram and the calibration curve to determine the concentration of HFE-356 in the diluted sample.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result, typically expressed in g/100 mL or mol/L, is the solubility of HFE-356 in that solvent at the specified temperature.

Applications Driven by Solubility Profile

The solvency of HFE-356 is central to its utility in various high-value applications.

-

Specialty Solvent: Its ability to dissolve a wide range of organic compounds makes it an effective medium for organic synthesis, particularly where reactants or products are sensitive to more aggressive or reactive solvents.[1]

-

Electronics and Precision Cleaning: The capacity to dissolve oils and greases without damaging sensitive electronic components, combined with its low surface tension, makes it an excellent solvent for cleaning and degreasing applications.[1]

-

Electrolyte Formulations: In energy storage, fluorinated ethers are used as co-solvents in lithium battery electrolytes.[8] They can reduce the solubility of undesirable lithium polysulfide intermediates, which mitigates the "shuttle effect" that degrades battery performance.[12][13]

-

Surface Coatings: It serves as a carrier solvent for fluorinated polymers and other materials used in advanced surface coatings, leveraging its unique solvency to create durable and chemically resistant finishes.[1]

Conclusion

This compound is a specialized hydrofluoroether whose solubility characteristics are dictated by the strong influence of its hexafluoropropyl group. It exhibits low aqueous solubility and broad solubility in organic solvents, a profile that underpins its use as a specialty solvent, cleaning agent, and component in advanced formulations. For applications requiring high precision, the Shake-Flask method provides a reliable and authoritative means of quantifying its thermodynamic solubility. A deeper understanding of these properties enables researchers and drug development professionals to fully leverage the unique advantages of this versatile fluorinated compound.

References

-

ResearchGate. Understanding the Effect of Fluorinated Ether on the Improved Performance of Lithium-Sulfur Batteries. | Request PDF. [Link]

-

Oakwood Chemical. Ethyl 1,1,2,3,3,3-Hexafluoropropyl Ether. [Link]

-

CP Lab Safety. Ethyl 1, 1, 2, 3, 3, 3-Hexafluoropropyl Ether, min 97%, 1 gram. [Link]

-

Penn State Mechanical Engineering. Understanding the Effect of a Fluorinated Ether on the Performance of Lithium–Sulfur Batteries. [Link]

-

ACS Publications. Fluorinated Ether Based Electrolyte for High-Energy Lithium–Sulfur Batteries: Li+ Solvation Role Behind Reduced Polysulfide Solubility. [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

PubMed Central. Solubility Change Behavior of Fluoroalkyl Ether-Tagged Dendritic Hexaphenol under Extreme UV Exposure. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry. [Link]

-

USP-NF. <1236> Solubility Measurements. [Link]

-

Gaylord Chemical. Ethyl Ether Solvent Properties. [Link]

-

University of Rochester. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 380-34-7: this compound [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. labproinc.com [labproinc.com]

- 6. labsolu.ca [labsolu.ca]

- 7. calpaclab.com [calpaclab.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. me.psu.edu [me.psu.edu]

- 13. pubs.acs.org [pubs.acs.org]

Navigating the Matrix: A Technical Guide to the Material Compatibility of 1,1,2,3,3,3-Hexafluoropropyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,2,3,3,3-Hexafluoropropyl ethyl ether, a fluorinated ether, is increasingly utilized as a specialty solvent in organic synthesis, pharmaceutical and agrochemical development, and in the electronics industry for its unique properties, including its ability to dissolve a wide range of substances and its high thermal stability. However, its interaction with common laboratory and manufacturing materials is a critical consideration for ensuring the integrity of processes and the safety of personnel. This in-depth technical guide provides a comprehensive overview of the material compatibility of this compound. In the absence of extensive direct compatibility data for this specific ether, this guide synthesizes information from analogous hydrofluoroethers (HFEs), fundamental principles of polymer-solvent interactions, and standardized testing methodologies to provide a robust framework for material selection and validation.

Introduction: Understanding this compound

This compound (CAS No: 380-34-7) is a colorless, clear liquid with a boiling point of 65°C and a density of 1.32 g/mL.[1] Its molecular formula is C₅H₆F₆O.[2] This compound is recognized for its utility as a specialty solvent, in the production of fluorinated compounds, and as a potential component in refrigerants and propellants due to its low toxicity and high efficiency. Its use in surface coatings for the automotive and aerospace industries is also noted.

The partially fluorinated structure of this compound imparts a unique combination of properties. The fluorine atoms provide chemical stability and reduce flammability compared to their non-fluorinated counterparts, while the ether linkage and ethyl group contribute to its solvency characteristics. Understanding these properties is the first step in predicting its compatibility with various materials.

Key Properties of this compound:

| Property | Value | Reference |

| CAS Number | 380-34-7 | [1][2] |

| Molecular Formula | C₅H₆F₆O | [2] |

| Molecular Weight | 196.09 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 65 °C | |

| Density | 1.32 g/cm³ | |

| Purity | ≥ 98% (GC) |

The Science of Material Compatibility: A Mechanistic Approach

Material compatibility, or the lack thereof, is governed by the chemical and physical interactions between a fluid and a solid. For a solvent like this compound, the primary mechanisms of material degradation are:

-

Swelling and Dissolution: The solvent molecules penetrate the polymer matrix, causing it to swell. This can lead to a loss of mechanical strength, changes in dimensions, and eventual dissolution. The principle of "like dissolves like" is a useful, albeit simplified, guide. The polarity of the solvent and the polymer are key factors.

-

Chemical Attack: The solvent may directly react with the polymer, cleaving chemical bonds and leading to a permanent loss of material integrity. This is a more aggressive form of degradation than swelling.

-

Extraction: The solvent can leach plasticizers, antioxidants, or other additives from a polymer matrix. This can make the material brittle and compromise its performance.

-

Stress Cracking: In the presence of a chemical agent and mechanical stress, some plastics can develop cracks at stress levels much lower than their normal tensile strength. This phenomenon is known as environmental stress cracking (ESC).

Due to its partially fluorinated nature, this compound is expected to be less aggressive towards many materials than its non-fluorinated ether counterparts. However, its compatibility must be verified, especially with elastomers and certain plastics.

Material Compatibility Data: An Analog-Based Assessment

Direct, published material compatibility data for this compound is limited. Therefore, an assessment based on the broader class of hydrofluoroethers (HFEs) provides the most reliable starting point for material selection. HFEs are known for their good compatibility with a wide range of metals, plastics, and elastomers.

Table 1: Estimated Compatibility of Common Materials with Hydrofluoroethers (including this compound)

| Material | General Class | Estimated Compatibility | Potential Considerations |

| Plastics | |||

| Polytetrafluoroethylene (PTFE) | Fluoropolymer | Excellent | PTFE is resistant to virtually all chemicals and is an excellent choice for seals, gaskets, and tubing.[3] |

| Perfluoroalkoxy (PFA) | Fluoropolymer | Excellent | Similar to PTFE with better clarity and processability. |

| Polyvinylidene Fluoride (PVDF) | Fluoropolymer | Excellent | Good chemical resistance, but may be less resistant than PTFE to highly fluorinated solvents at elevated temperatures. |

| Polypropylene (PP) | Polyolefin | Good to Excellent | Generally good resistance, but testing is recommended, especially for long-term exposure or at elevated temperatures. |

| Polyethylene (HDPE, LDPE) | Polyolefin | Good | Good resistance at room temperature. Swelling may occur with some solvents, especially at elevated temperatures. |

| Polycarbonate (PC) | Polyester | Poor to Fair | Generally susceptible to attack by ethers and halogenated solvents. Prone to stress cracking. |

| Polyvinyl Chloride (PVC) | Vinyl Polymer | Poor to Fair | Can be attacked by ethers, leading to swelling and extraction of plasticizers.[4] |

| Elastomers | |||

| Fluoroelastomers (FKM/Viton®) | Fluoropolymer | Excellent | Specifically designed for resistance to chemicals and high temperatures. An excellent choice for seals and O-rings. |

| Perfluoroelastomers (FFKM/Kalrez®) | Fluoropolymer | Excellent | Offers the broadest chemical resistance of all elastomers. |

| Ethylene Propylene Diene Monomer (EPDM) | Synthetic Rubber | Fair to Good | May exhibit some swelling. Testing is highly recommended. |

| Nitrile (Buna-N) | Synthetic Rubber | Poor to Fair | Generally not recommended for use with fluorinated solvents due to significant swelling and degradation. |

| Silicone | Synthetic Rubber | Poor to Fair | Prone to significant swelling in the presence of many solvents. |

| Metals | |||

| Stainless Steel (304, 316) | Ferrous Alloy | Excellent | Highly resistant to a wide range of chemicals. |

| Aluminum | Light Metal | Good | Generally compatible, but strong acids or bases that could be formed from degradation products might cause corrosion. Halogenated solvents can sometimes react with aluminum.[5] |

| Brass, Copper | Copper Alloy | Good | Generally compatible, but may be susceptible to corrosion in the presence of moisture and certain impurities. |

Disclaimer: This table provides an estimated compatibility based on data for similar hydrofluoroethers. It is intended as a guide for initial material selection. It is imperative to conduct specific compatibility testing under end-use conditions before any application.

Experimental Protocols for Material Compatibility Validation

To ensure the reliability of materials in contact with this compound, a systematic and rigorous testing protocol is essential. The following methodologies are based on widely accepted industry standards such as ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents."

Immersion Testing Protocol (Modified from ASTM D543)

This protocol is designed to evaluate changes in the physical and mechanical properties of a material after immersion in this compound.

Step-by-Step Methodology:

-

Specimen Preparation:

-

Prepare at least three test specimens of the material with known dimensions and weight.

-

Ensure specimens are clean, dry, and free of any surface contaminants.

-

-

Initial Property Measurement:

-

Measure and record the initial weight, dimensions (length, width, thickness), and any relevant mechanical properties (e.g., tensile strength, hardness) of each specimen.

-

-

Immersion:

-

Fully immerse the specimens in a sealed container of this compound. The container should be made of a known inert material (e.g., glass or stainless steel).

-

Maintain the container at a constant, controlled temperature that reflects the intended application environment.

-

-

Exposure Duration:

-

Expose the specimens for a predetermined period (e.g., 24 hours, 7 days, 30 days). The duration should be relevant to the expected service life.

-

-

Post-Immersion Analysis:

-

Carefully remove the specimens from the solvent.

-

Gently pat the specimens dry with a lint-free cloth.

-

Immediately re-measure and record the weight and dimensions.

-

Visually inspect the specimens for any changes in appearance, such as discoloration, cracking, or crazing.

-

After a specified drying period, re-measure the mechanical properties.

-

-

Data Analysis and Interpretation:

-

Calculate the percentage change in weight and dimensions.

-

Compare the pre- and post-immersion mechanical properties.

-

A significant change in any of these parameters indicates a potential material incompatibility.

-

Diagram of Immersion Testing Workflow: